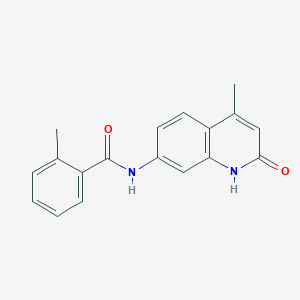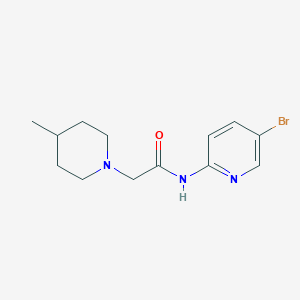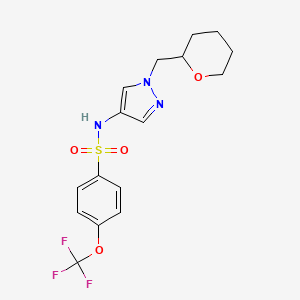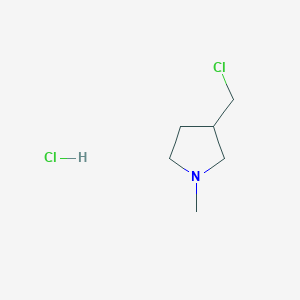![molecular formula C17H17N3O5S B2631858 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203219-72-0](/img/structure/B2631858.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as BDTUP, is a novel compound that has gained significant attention in the scientific community due to its potential medicinal properties. BDTUP is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising biological activity. In
Aplicaciones Científicas De Investigación
Anticonvulsant and Neuroprotective Potential
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea and related compounds have demonstrated significant potential in neuroprotective applications. Specifically, certain synthesized urea compounds exhibit notable anticonvulsant properties without inducing neurotoxic or hepatotoxic effects, providing a promising direction for treating seizures and related neurological conditions (Siddiqui et al., 2009).
Antioxidant Properties
The antioxidant capabilities of urea derivatives are noteworthy. Studies have shown that certain coumarin-substituted heterocyclic compounds exhibit significant antioxidant activities, rivaling that of standard antioxidants like vitamin C. These findings suggest a potential role in combating oxidative stress-related disorders (Abd-Almonuim et al., 2020).
Antimicrobial and Antifungal Efficacy
Urea derivatives have also been identified as potent antimicrobial and antifungal agents. Various synthesized compounds have shown significant inhibitory effects against a range of microbial and fungal pathogens, highlighting their potential as novel therapeutic agents in fighting infections (Haranath et al., 2007).
Inhibition of Protein Kinases
Certain urea derivatives exhibit inhibitory effects on human protein kinases like CK2, indicating potential therapeutic applications in cancer treatment and other diseases where protein kinase regulation plays a crucial role (Chekanov et al., 2014).
Supramolecular Gelators and Fluorescent Brighteners
Urea derivatives have shown promising applications in the field of material science, particularly as supramolecular gelators and in the development of fluorescent brighteners. These compounds' ability to form complexes and exhibit unique photophysical properties opens avenues in sensor technology and materials engineering (Braga et al., 2013).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(19-13-5-6-15-16(10-13)25-11-24-15)18-12-3-1-4-14(9-12)20-7-2-8-26(20,22)23/h1,3-6,9-10H,2,7-8,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANXLDZGFLGTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2631785.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)

![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)

![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2631796.png)

![3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2631798.png)